molecular formula C16H12N2S2 B6118913 Benzothiazole, 2,2'-ethylenebis- CAS No. 965-16-2

Benzothiazole, 2,2'-ethylenebis-

Cat. No.: B6118913
CAS No.: 965-16-2
M. Wt: 296.4 g/mol
InChI Key: RBXSJZVTIQDHKO-UHFFFAOYSA-N
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Description

Benzothiazole, 2,2’-ethylenebis- is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of two benzothiazole units connected by an ethylene bridge. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,2’-ethylenebis- typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of Benzothiazole, 2,2’-ethylenebis- often involves large-scale synthesis using similar condensation and cyclization reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2,2’-ethylenebis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives (e.g., amines, alcohols)

    Substitution: Substituted benzothiazole derivatives with various functional groups

Scientific Research Applications

Benzothiazole, 2,2’-ethylenebis- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It serves as a precursor for the preparation of fluorescent probes, dyes, and sensors.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of materials with specific properties, such as polymers, coatings, and electronic devices. It is also used as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzothiazole, 2,2’-ethylenebis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzothiazole, 2,2’-ethylenebis- can be compared with other similar compounds, such as:

    Benzothiazole: The parent compound, which lacks the ethylene bridge and has different chemical and biological properties.

    2-Substituted Benzothiazoles: Compounds with various substituents at the 2-position of the benzothiazole ring, which can significantly alter their reactivity and biological activity.

    Benzoxazole: A related heterocyclic compound where the sulfur atom in the benzothiazole ring is replaced by an oxygen atom, leading to different chemical behavior and applications.

Uniqueness: Benzothiazole, 2,2’-ethylenebis- is unique due to the presence of the ethylene bridge connecting two benzothiazole units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science, medicinal chemistry, and industrial processes.

Properties

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)17-15(19-13)9-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXSJZVTIQDHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242278
Record name Benzothiazole, 2,2'-ethylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

965-16-2
Record name Benzothiazole, 2,2'-ethylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2,2'-ethylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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